molecular formula C24H36N2O2 B1623082 3,6-Dioctyloxyphthalonitrile CAS No. 75942-39-1

3,6-Dioctyloxyphthalonitrile

Cat. No. B1623082
CAS RN: 75942-39-1
M. Wt: 384.6 g/mol
InChI Key: GKGPSCRTAALNMD-UHFFFAOYSA-N
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Description

3,6-Dioctyloxyphthalonitrile, also known as 3,6-Dioctyloxy-1,2-benzenedicarbonitrile, is a chemical compound with the linear formula: [CH3(CH2)7O]2C6H2(CN)2 . Its CAS Number is 75942-39-1 .


Synthesis Analysis

The synthesis of 3,6-Dioctyloxyphthalonitrile involves the random condensation of 3,6-dioctyloxyphthalonitrile (component A) with 3,4,5,6-tetrachlorophthalonitrile (component B), resulting in unsymmetrical phthalocyanines of A3B, ABAB, and AABB types .


Molecular Structure Analysis

The molecular structure of 3,6-Dioctyloxyphthalonitrile plays a significant role in its optical properties. The optical properties of Langmuir-Blodgett films of a number of tetraphenylporphin derivatives and heterosubstituted phthalocyanine derivatives with 3,6-dioctyloxyphthalonitrile and 3,4,5,6-tetrachlorophthalonitrile fragments were investigated .


Physical And Chemical Properties Analysis

3,6-Dioctyloxyphthalonitrile has a molecular weight of 384.55 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

properties

IUPAC Name

3,6-dioctoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-17-27-23-15-16-24(22(20-26)21(23)19-25)28-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGPSCRTAALNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C(=C(C=C1)OCCCCCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398972
Record name 3,6-Dioctyloxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dioctyloxyphthalonitrile

CAS RN

75942-39-1
Record name 3,6-Dioctyloxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dioctyloxy-1,2-benzenedicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,6-Dioctyloxyphthalonitrile in materials science?

A: 3,6-Dioctyloxyphthalonitrile serves as a crucial building block for synthesizing unsymmetrically substituted phthalocyanines. [, , ] These phthalocyanines are of great interest in materials science due to their unique optical and electronic properties, making them suitable for applications in organic electronics, sensors, and other advanced technologies.

Q2: How does the structure of phthalocyanines synthesized with 3,6-Dioctyloxyphthalonitrile influence their organization in thin films?

A: Research indicates that the presence of 3,6-Dioctyloxyphthalonitrile in the phthalocyanine structure, particularly when combined with 3,4,5,6-tetrachlorophthalonitrile fragments, significantly impacts the supramolecular organization of these molecules in both bulk state and thin films. [, , ] The specific arrangement of these substituents influences the molecules' ability to self-assemble into ordered structures, affecting their optical and electronic properties.

Q3: Can you elaborate on the properties and potential applications of Langmuir-Blodgett films created using 3,6-Dioctyloxyphthalonitrile-derived phthalocyanines?

A: Langmuir-Blodgett films of phthalocyanines synthesized with 3,6-Dioctyloxyphthalonitrile have been shown to possess interesting optical properties. [, ] These properties can be fine-tuned by adjusting the molecular structure, for instance, by incorporating different substituents on the phthalocyanine ring. This control over film properties makes them promising candidates for applications like optoelectronic devices and sensors.

Q4: Has 3,6-Dioctyloxyphthalonitrile been used to create other macrocyclic structures besides phthalocyanines?

A: Yes, research demonstrates the use of 3,6-Dioctyloxyphthalonitrile in synthesizing unsymmetrical porphyrazines. [] This highlights the versatility of this compound as a precursor for different types of macrocyclic structures, expanding the possibilities for designing novel materials with tailored properties.

Q5: Are there any studies investigating the fluorescence quenching properties of 3,6-Dioctyloxyphthalonitrile-derived phthalocyanines?

A: Indeed, research has explored the fluorescence quenching of 3,6-Dioctyloxyphthalonitrile-based phthalocyanines in the presence of fullerene C60. [] This quenching effect suggests the potential application of these compounds as sensitive sensors for detecting even minute quantities of fullerenes, which hold significance in various fields like nanotechnology and materials science.

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